Cas no 10388-10-0 (1,4-Bis(trichloromethyl)-2-chlorobenzene)

1,4-Bis(trichloromethyl)-2-chlorobenzene structure
10388-10-0 structure
Product Name:1,4-Bis(trichloromethyl)-2-chlorobenzene
CAS No:10388-10-0
MF:C8H3Cl7
MW:347.280415773392
CID:177052
PubChem ID:287018
Update Time:2025-04-19

1,4-Bis(trichloromethyl)-2-chlorobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-chloro-1,4-bis(trichloromethyl)-
    • 1,4-Bis(trichlormethyl)-2-chlorbenzol
    • 2-chloro-1,4,4a,12a-tetrahydronaphthacene-5,6,11,12,tetrone
    • 2-chloro-1,4,4a,12a-tetrahydronaphthacene-5,6,11,12-tetraone
    • 2-chloro-1,4-bis(trichloromethyl)benzene
    • 5,6,11,12-Naphthacenetetrone,2-chloro-1,4,4a,12a-tetrahydro
    • 10388-10-0
    • 1,4-bis(trichloromethyl)-2-chlorobenzene
    • NSC-146404
    • DTXSID90908647
    • Benzene, 2-chloro-1,4-bis[trichloromethyl]-
    • AKOS003616681
    • SCHEMBL8425257
    • Alpha,alpha,alpha,alpha',alpha',alpha'-2-heptachloro-p-xylene
    • NSC146404
    • 1,4-Bis(trichloromethyl)-2-chlorobenzene
    • Inchi: 1S/C8H3Cl7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
    • InChI Key: URRUNMMSCQPLOQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(Cl)(Cl)Cl)C=CC=1C(Cl)(Cl)Cl

Computed Properties

  • Exact Mass: 343.80500
  • Monoisotopic Mass: 343.805
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.702
  • Boiling Point: 354.9°Cat760mmHg
  • Flash Point: 168.1°C
  • Refractive Index: 1.593
  • PSA: 0.00000
  • LogP: 5.99340

1,4-Bis(trichloromethyl)-2-chlorobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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